N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide
Description
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide (CAS: 896282-25-0) is a synthetic small molecule with a molecular formula of C21H24N2O5 and a molecular weight of 384.4257 g/mol . Its structure features a central pyrrolidinone ring substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a 3,4-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-28-17-8-6-16(7-9-17)23-13-15(12-20(23)24)22-21(25)14-5-10-18(26-2)19(11-14)27-3/h5-11,15H,4,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIAFHMCCZPSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the dimethoxybenzamide group to the pyrrolidinone-ethoxyphenyl intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with the central nervous system or inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone and Benzamide Moieties
Compound 1 : N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide (CAS: 900997-63-9)
- Key Features: Pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position. Benzamide moiety modified with a 4-(1-piperidinylsulfonyl) group. Molecular weight: Higher than the target compound (exact value unspecified), attributed to the sulfonyl-piperidine substituent .
- Comparison: The 3,4-dimethoxyphenyl group (vs. The sulfonyl-piperidine group introduces strong polarity, likely enhancing solubility but reducing membrane permeability compared to the target’s ethoxy group .
Compound 2 : N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide
- Key Features: Contains a 4-ethoxyphenyl substituent but lacks a pyrrolidinone core.
- Comparison: The absence of the pyrrolidinone ring reduces conformational rigidity, possibly decreasing target selectivity. The hydroxy-phenylpropan-2-yl group may improve aqueous solubility but could limit blood-brain barrier penetration compared to the target’s methoxy substituents .
Physicochemical and Pharmacokinetic Properties
Substituent-Driven Functional Differences
- Ethoxy vs. Methoxy groups in Compound 1 may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity .
- Sulfonyl vs. Benzamide Modifications :
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than Compound 1 (which requires sulfonation) or Compound 2 (which involves peptide coupling), as inferred from the absence of complex protecting groups in its structure .
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : Similar compounds have demonstrated the ability to modulate neurotransmitter receptors, potentially affecting neurological functions.
- Biochemical Pathways : It may influence pathways such as apoptosis and cell proliferation, contributing to its therapeutic effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in body tissues, influenced by its molecular size and polarity.
- Metabolism : Metabolic pathways may involve hepatic enzymes, leading to various metabolites.
- Excretion : Primarily excreted via renal pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of the compound on various cancer cell lines, it was found that treatment led to a significant reduction in cell viability. The mechanism involved the induction of apoptosis through caspase activation. This suggests potential use in cancer therapy.
Case Study 2: Neuroprotection
Research indicated that this compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage. This effect was mediated by the upregulation of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
